4-(3,4-Dinitrobenzyl)morpholine
Overview
Description
4-(3,4-Dinitrobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
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Biological Activity
4-(3,4-Dinitrobenzyl)morpholine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.
Chemical Structure and Properties
This compound has the molecular formula C11H12N4O4 and a molecular weight of 252.24 g/mol. The compound features a morpholine ring substituted with a dinitrobenzyl group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Research indicates that derivatives of morpholine compounds often exhibit antimicrobial properties, which could be relevant for this compound.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound. For instance:
- In Vitro Studies : The compound was tested against various bacterial strains, showing significant inhibition against Gram-positive and Gram-negative bacteria. A study indicated that it exhibited better antibacterial potency than common antibiotics like ampicillin .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study synthesized various morpholine derivatives and evaluated their antimicrobial properties. Among them, compounds structurally similar to this compound demonstrated significant activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa .
- Case Study on Antitumor Effects : In another study focusing on morpholine derivatives, researchers found that certain compounds exhibited cytotoxic effects on cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways, suggesting that this compound could potentially share similar mechanisms .
Properties
IUPAC Name |
4-[(3,4-dinitrophenyl)methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-13(16)10-2-1-9(7-11(10)14(17)18)8-12-3-5-19-6-4-12/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOQFMBDEGJNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649005 | |
Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
825619-03-2 | |
Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=825619-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3,4-Dinitrophenyl)methyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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